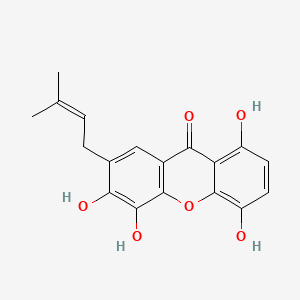

1,4,5,6-Tetrahydroxy-7-prenylxanthone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4,5,6-Tetrahydroxy-7-prenylxanthone is a natural xanthone compound found in the twig bark of Garcinia xanthochymus. It exhibits moderate cytotoxicities against various cancer cell lines, including breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) . This compound has garnered significant interest due to its potential anti-cancer properties and other biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydroxy-7-prenylxanthone can be synthesized through the prenylation of 1,3,5,6-tetrahydroxyxanthone. The reaction involves the addition of a prenyl group at the C-7 position . The reaction is typically catalyzed by enzymes such as benzophenone synthase (BPS) and prenyltransferases .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources like Garcinia xanthochymus. The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate . The compound is then purified through chromatographic techniques to achieve high purity levels.

Analyse Des Réactions Chimiques

Structural Features Governing Reactivity

The compound’s structure includes:

- Xanthone core : A tricyclic aromatic system with four hydroxyl groups at positions 1, 4, 5, and 6.

- Prenyl group : A 3-methylbut-2-enyl substituent at position 7.

Key reactive sites:

| Site | Functional Group | Potential Reactivity |

|---|---|---|

| C-1, C-4, C-5, C-6 | Phenolic hydroxyls (-OH) | Electrophilic substitution, methylation, acetylation |

| C-7 | Prenyl chain (alkene) | Addition (e.g., epoxidation, hydrohalogenation) |

| Xanthone aromatic ring | Conjugated π-system | Nucleophilic/electrophilic aromatic substitution |

Hydroxyl Group Modifications

Phenolic hydroxyls are prone to derivatization:

- Methylation : Reaction with methyl iodide (CH₃I) under basic conditions to form methoxy derivatives.

- Acetylation : Treatment with acetic anhydride (Ac₂O) yields acetylated products, enhancing lipophilicity .

Prenyl Chain Reactions

The isoprenoid side chain enables alkene-specific transformations:

- Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms an epoxide at the double bond .

- Cyclization : Acid-catalyzed intramolecular cyclization to generate furano- or pyrano-xanthone derivatives .

Oxidative Coupling

Under oxidative conditions (e.g., FeCl₃), the xanthone core may undergo dimerization via radical intermediates, though this remains hypothetical for this specific compound .

Stability and Degradation

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action:

1,4,5,6-Tetrahydroxy-7-prenylxanthone exhibits antiproliferative effects against various cancer cell lines. Research indicates that it can inhibit cell growth in prostate cancer cells with an IC50 value indicating significant cytotoxicity . The presence of hydroxyl groups and the prenyl side chain are critical for its bioactivity.

Case Studies:

- A study by Ji et al. (2012) demonstrated that xanthones derived from Garcinia xanthochymus, including this compound, showed potent inhibitory effects on prostate cancer cell proliferation .

- Further bioassays revealed that the compound's cytotoxicity was enhanced with structural modifications such as additional hydroxyl groups or changes in the isoprenyl side chain configuration .

Antioxidant Activity

Biological Role:

This compound acts as an antioxidant, protecting cells from oxidative damage. It has been shown to scavenge free radicals effectively, which is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Research Findings:

A study highlighted that xanthones play dual roles during biotic stress in plants: acting as antioxidants and phytoalexins. The antioxidant properties of this compound contribute to its potential therapeutic applications in mitigating oxidative stress-related conditions .

Antimicrobial Activity

Inhibition of Pathogens:

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit their growth.

Case Studies:

- A comparative study demonstrated that methanolic extracts containing this xanthone showed significantly higher antimicrobial activity than control extracts .

- The compound has been tested against bacteria and fungi, showcasing notable inhibition rates that suggest its potential use in developing new antimicrobial agents.

Neuroprotective Effects

Potential for Neurological Disorders:

Emerging research suggests that this xanthone may have neuroprotective effects. It has been implicated in promoting neuronal growth and regeneration, making it a candidate for treating neurodegenerative diseases.

Research Insights:

Studies have indicated that prenylated xanthones can enhance nerve growth factor (NGF) signaling pathways in neuronal cells . This effect could potentially be harnessed for therapeutic strategies aimed at neuroprotection and recovery from neural injuries.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1,4,5,6-Tetrahydroxy-7-prenylxanthone involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound targets specific molecular pathways, including the inhibition of topoisomerase II and induction of oxidative stress in cancer cells . These actions lead to the disruption of DNA replication and cell cycle arrest, ultimately resulting in cell death.

Comparaison Avec Des Composés Similaires

1,4,5,6-Tetrahydroxy-7-prenylxanthone is unique due to its specific prenylation at the C-7 position. Similar compounds include:

- 1,3,6,7-Tetrahydroxy-8-prenylxanthone

- 1,3,6,7-Tetrahydroxy-2-prenylxanthone

- 1,3,7-Trihydroxy-6-methoxy-8-prenylxanthone

- Paxanthone

These compounds share structural similarities but differ in their prenylation patterns and biological activities. The unique prenylation of this compound contributes to its distinct biological properties and potential therapeutic applications.

Activité Biologique

1,4,5,6-Tetrahydroxy-7-prenylxanthone (THPX) is a natural xanthone compound primarily derived from the twig bark of Garcinia xanthochymus. This compound has garnered attention due to its diverse biological activities, particularly its cytotoxic effects against various cancer cell lines and its anti-inflammatory properties. This article will explore the biological activity of THPX in detail, supported by relevant data tables and research findings.

Chemical Structure and Properties

THPX is characterized by its unique structure, which includes multiple hydroxyl groups and a prenyl side chain. The structural formula can be represented as follows:

The presence of hydroxyl groups contributes significantly to its biological activities, enhancing its interaction with various biomolecules.

In Vitro Studies

THPX exhibits moderate cytotoxicity against several cancer cell lines. The growth inhibitory (GI50) values for THPX are as follows:

| Cell Line | GI50 (μM) |

|---|---|

| HL-60 (Leukemia) | 2.8 |

| MDA-MB-435S (Breast Cancer) | Moderate |

| A549 (Lung Adenocarcinoma) | Moderate |

These results indicate that THPX has the potential to inhibit the proliferation of cancer cells effectively, with the HL-60 cell line showing the most sensitivity to THPX treatment .

Molecular Mechanisms

The biological activity of THPX is mediated through several molecular mechanisms:

- Inhibition of NF-κB and AP-1 Activation : THPX interferes with the phosphorylation and ubiquitinylation of IRAK-1, inhibiting the TAK1-mediated activation of IKK and MAPK pathways. This action leads to reduced expression of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α in macrophages .

- Cytokine Suppression : In macrophage models, THPX has been shown to suppress the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Anti-Inflammatory Activity

THPX demonstrates significant anti-inflammatory properties. In studies involving LPS-induced RAW264.7 macrophages, it was observed that:

- THPX reduced nitric oxide (NO) production and downregulated the expression of iNOS and COX-2.

- It inhibited the phosphorylation of MAPKs (JNK, ERK, p38), leading to reduced activation of NF-κB .

These findings suggest that THPX could be a promising candidate for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of THPX:

- Cytotoxicity Against Cancer Cells : A study found that THPX exhibited a GI50 value of 2.8 μM against HL-60 cells, indicating strong cytotoxicity compared to other xanthones .

- Anti-inflammatory Effects : In an animal model, THPX was shown to alleviate inflammation by reducing macrophage content in adipose tissue and shifting macrophage polarization away from a pro-inflammatory state .

- Comparative Studies : Research comparing various xanthones indicated that compounds with similar structures to THPX also displayed varying degrees of cytotoxicity and anti-inflammatory activity, emphasizing the importance of structural features in determining biological effects .

Propriétés

IUPAC Name |

1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-8(2)3-4-9-7-10-15(22)13-11(19)5-6-12(20)18(13)24-17(10)16(23)14(9)21/h3,5-7,19-21,23H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOOJYQXDQYQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C=CC(=C3C2=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: While the study identified ten compounds from Garcinia xanthochymus, the isolation of 1,4,5,6-Tetrahydroxy-7-prenylxanthone is not particularly noteworthy within the context of the research. The paper highlights Carpachromene, Dammarenediol II, and 3-Epicabraleadiol as being isolated from the Garcinia genus for the first time []. Further research may be needed to determine the specific properties and potential applications of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.